molecular formula C8H12N2 B1422028 (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine CAS No. 1213399-01-9

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine

Cat. No.: B1422028
CAS No.: 1213399-01-9
M. Wt: 136.19 g/mol
InChI Key: WYWLBJSLKUQLHT-ZETCQYMHSA-N
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Description

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine is a chiral amine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center and a 6-methylpyridin-2-yl group, making it a valuable precursor for the synthesis of more complex molecules. Its primary research application is in the development of kinase inhibitors. Specifically, this chiral amine is a key intermediate in the synthesis of compounds investigated for their potential to inhibit the Leucine-Rich Repeat Kinase 2 (LRRK2), a prominent therapeutic target for Parkinson's disease source . The (S)-enantiomer provides the specific stereochemistry required for optimal binding and biological activity in these target molecules. Researchers utilize this amine for exploring structure-activity relationships (SAR), optimizing drug potency, and developing novel therapeutic agents for neurological disorders. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-(6-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLBJSLKUQLHT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213399-01-9
Record name (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The compound is typically prepared via asymmetric synthesis routes involving:

These methods aim to achieve high yield and enantiomeric purity (>99% ee).

Asymmetric Reductive Amination

One common approach is the reductive amination of 6-methylpyridine-2-yl ethanone derivatives using chiral catalysts or biocatalysts:

  • The ketone precursor, 1-(6-methylpyridin-2-yl)ethanone, is reacted with ammonia or an amine source.
  • A chiral catalyst or enzyme facilitates the stereoselective reduction of the imine intermediate to the (S)-amine.
  • The reaction conditions typically involve mild temperatures (0–60 °C) and solvents like tetrahydrofuran (THF) or methanol.

This method is supported by enzymatic cascades that recycle cofactors such as NADH to improve efficiency and selectivity.

Enzymatic Kinetic Resolution and Chemoenzymatic Cascades

Recent advances utilize amine transaminases (ATAs) for the selective amination of prochiral ketones:

  • The racemic ketone substrate undergoes kinetic resolution by ATAs, selectively converting one enantiomer to the amine.
  • Enzymes such as (S)-ATA-PS and (R)-AmDH from Rhodococcus species are employed in tandem to achieve high enantiomeric excess (>99% ee) and good yields (>80%).
  • Cofactor recycling systems (e.g., GDH/FDH) maintain NADH levels, enhancing reaction sustainability.
  • Immobilization of enzymes allows for facile separation and reuse, improving process economics.

Multicomponent One-Pot Synthesis

Though less common for this specific compound, one-pot multicomponent reactions have been reported for related pyridine amines:

  • Condensation of 6-methylpyridin-2-carbaldehyde with amine derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (~70 °C).
  • This approach may involve isocyanide components to form intermediate imidazo- or pyridinyl amines, which can be further processed to the target amine.
  • Post-reaction workup includes extraction, drying, and purification by silica gel chromatography.

Chemical Reductive Amination Using Reducing Agents

Chemical methods include reductive amination with sodium triacetoxyborohydride or similar hydride donors:

  • The aldehyde or ketone precursor is reacted with an amine (e.g., ammonia or primary amine) in the presence of a reducing agent.
  • Sodium triacetoxyborohydride is preferred for its mildness and selectivity.
  • Reaction solvents include dichloromethane or methanol, often at room temperature or slightly elevated temperatures.
  • This method is widely used for preparing chiral amines when combined with chiral auxiliaries or catalysts to induce stereoselectivity.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Temperature Yield Range Enantiomeric Excess (ee) Notes
Enzymatic Reductive Amination Ketone precursor, (S)-ATA, NADH recycling 0–60 °C >80% >99% High stereoselectivity, green process
Chemical Reductive Amination Ketone, amine, NaBH(OAc)3 RT to 40 °C Moderate to high Variable (needs chiral catalyst) Well-established, less selective alone
One-Pot Multicomponent Reaction 6-methylpyridin-2-carbaldehyde, amine, TosOH ~70 °C Moderate Racemic or needs resolution Useful for complex intermediates
Kinetic Resolution with ATAs Racemic amine, (S)- or (R)-ATA, cofactor recycling RT to 30 °C >60% (per enantiomer) >99% Requires enzyme immobilization for reuse

Research Findings and Optimization Notes

  • Enzymatic methods provide superior enantioselectivity and environmental benefits due to mild conditions and cofactor recycling systems.
  • Chemical reductive amination remains a practical approach but often requires chiral catalysts or auxiliaries to achieve high ee, which can increase cost and complexity.
  • One-pot multicomponent reactions offer synthetic convenience but may produce racemic mixtures requiring further resolution.
  • Process parameters such as solvent choice, temperature, and catalyst loading significantly affect yield and stereoselectivity.
  • Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired enantiomer in pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 COX-2 Inhibitors

One of the prominent applications of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine is as an intermediate in the synthesis of COX-2 inhibitors. These inhibitors are crucial for their analgesic and anti-inflammatory properties. The compound serves as a key building block in the synthesis of related pharmacologically active compounds, which have been studied for their effectiveness in treating conditions such as arthritis and pain management .

Case Study: Synthesis of COX-2 Inhibitors

A notable patent describes a five-step synthetic route to prepare 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an important precursor for COX-2 inhibitors. The process involves various transformations including chlorination, cyanation, and hydrolysis, highlighting the versatility of pyridine derivatives in pharmaceutical applications .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for creating more complex molecules used in various chemical reactions.

Data Table: Synthetic Routes Involving this compound

Reaction TypeExample CompoundPurpose
Alkylation6-Methylpyridin derivativesSynthesis of pharmaceuticals
Acylation4-Methylsulfonylphenyl derivativesCreation of COX inhibitors
HydrolysisPyridine-based aminesFormation of active pharmaceutical ingredients

Research and Development

3.1 Biological Activity Studies

Research studies have demonstrated that compounds related to this compound exhibit significant biological activity, including antimicrobial and anti-cancer properties. These studies often explore the structure-activity relationships (SAR) to optimize the efficacy of these compounds.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridine derivatives, including those derived from this compound. The results indicated that modifications to the pyridine ring can enhance antimicrobial activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The pyridine ring may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-(Pyridin-2-yl)ethan-1-amine Derivatives

Substituent (Position) Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
-CH₃ (6-position) (1S)-1-(6-Methylpyridin-2-yl)ethan-1-amine C₈H₁₂N₂ 136.20 1213399-01-9 Chiral ligand; DARA synthesis; storage-sensitive
-Br (6-position) (S)-1-(6-Bromopyridin-2-yl)ethan-1-amine C₇H₉BrN₂ 201.06 323584-38-9 Higher molecular weight; potential halogen bonding in catalysis
-Cl (3-position) (1S)-1-(6-Chloropyridin-3-yl)ethan-1-amine C₇H₉ClN₂ 156.61 579515-26-7 Pyridine ring substitution at 3-position alters electronic properties
-F (3-position) (1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine C₇H₉FN₂ 140.16 N/A Fluorine’s electron-withdrawing effects may enhance metabolic stability

Key Findings

Electronic and Steric Effects: The methyl group in the target compound is electron-donating, enhancing the pyridine ring’s basicity and influencing coordination in metal-catalyzed reactions. Halogenated analogs (Br, Cl) exhibit higher molecular weights and distinct steric profiles, which may affect their pharmacokinetic properties .

Synthetic Accessibility :

  • The DARA method is optimized for the methyl-substituted compound, yielding high enantiomeric purity . Halogenated derivatives often require alternative routes, such as nucleophilic substitution or cross-coupling reactions, which may lower yields .

Applications :

  • The methyl derivative is prioritized in asymmetric catalysis and ligand design due to its balance of steric bulk and electronic neutrality .
  • Bromo and chloro analogs are explored in kinase inhibitors (e.g., tyrosine kinase inhibitors) and other therapeutic agents, leveraging halogen bonding for target engagement .

Hazard Profiles

  • The target compound carries a GHS “Danger” classification (H302, H314, H335), requiring stringent handling .

Biological Activity

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a methyl group and an ethanamine functional group, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is essential for its biological activity. The presence of the pyridine ring allows for various interactions with biological receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions, while the aromatic character of the pyridine may enable π-π stacking interactions with target molecules.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. It has been shown to act as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. This modulation suggests potential therapeutic applications in cognitive impairments and neurodegenerative conditions such as Alzheimer's disease .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:

MicroorganismMIC Value (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been studied for its neuropharmacological effects. Its role as a positive allosteric modulator of NMDA receptors indicates potential applications in treating conditions like schizophrenia and depression by enhancing synaptic transmission and plasticity .

Case Study 1: NMDA Receptor Modulation

A study focused on the interaction of this compound with NMDA receptors showed that it could significantly enhance receptor activity in vitro. This enhancement was linked to improved cognitive functions in animal models, suggesting potential therapeutic benefits for cognitive disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial efficacy against various bacterial strains. Results indicated that it effectively inhibited the growth of pathogenic bacteria, with specific emphasis on its action against resistant strains, highlighting its potential use in developing new antibiotics .

Q & A

Basic: What synthetic strategies are recommended for the enantioselective synthesis of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine?

Answer:
Enantioselective synthesis of this chiral amine typically involves asymmetric hydrogenation or enzymatic resolution. Key steps include:

  • Substrate Design : Use 6-methylpyridine-2-carbaldehyde as a precursor. Introduce a ketone intermediate for subsequent reductive amination .
  • Catalysis : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation can achieve >90% enantiomeric excess (ee) .
  • Purification : Chiral HPLC (e.g., Chiralpak IA column) is critical to isolate the (1S)-enantiomer from racemic mixtures .
    Validation : Confirm ee via polarimetry or chiral GC-MS. Cross-reference synthetic yields and ee values with literature analogs, such as (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride .

Advanced: How can researchers reconcile discrepancies in reported stability data for this compound under varying pH conditions?

Answer:
Discrepancies often arise from differences in analytical methods or storage conditions. A systematic approach includes:

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–13, monitoring decomposition via LC-MS (e.g., m/z 150–200 fragmentation patterns) .
  • Data Normalization : Compare degradation rates using Arrhenius plots to account for temperature variations .
  • Mechanistic Insights : Protonation of the pyridine nitrogen at low pH may enhance stability, while alkaline conditions could promote racemization .
    Case Study : Analogous compounds like (S)-1-(6-trifluoromethylpyridin-2-yl)ethan-1-amine show pH-dependent stability trends (e.g., 90% retention at pH 7 vs. 50% at pH 12) .

Basic: What spectroscopic and computational methods are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm stereochemistry. Key signals: δ ~8.1 ppm (pyridine H), δ ~1.5 ppm (CH3) .
  • IR : Stretching bands at 3361 cm⁻¹ (NH) and 1297 cm⁻¹ (C-N) validate functional groups .
  • LC-MS : ESI-MS in positive ion mode (expected [M+H]+ = 151.2) for molecular weight confirmation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental IR .

Advanced: What strategies minimize racemization during derivatization of this compound into bioactive analogs?

Answer:

  • Reaction Optimization : Use mild conditions (e.g., room temperature, inert atmosphere) for acylation or sulfonylation to preserve chirality .
  • Protecting Groups : Temporarily protect the amine with Boc groups to prevent unintended stereochemical inversion during coupling reactions .
  • Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC at intermediate steps .
    Example : Derivatization of (S)-1-(6-bromopyridin-2-yl)ethan-1-amine retained >95% ee when using DIPEA as a base .

Basic: How does the 6-methylpyridin-2-yl group influence the compound’s coordination chemistry in metal complexes?

Answer:
The 6-methylpyridin-2-yl moiety acts as a monodentate ligand , coordinating via the pyridine nitrogen. Key effects:

  • Steric Influence : The methyl group enhances steric bulk, favoring octahedral geometry in transition metal complexes (e.g., Ru or Pd) .
  • Electronic Effects : Methyl substitution increases electron density on the pyridine ring, stabilizing low-oxidation-state metals .
    Application : Bis[(6-methylpyridin-2-yl)methyl]amine derivatives show catalytic activity in cross-coupling reactions .

Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., monoamine oxidases). Compare binding affinities with experimental IC50 values .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using analogs like (S)-1-(6-trifluoromethylpyridin-2-yl)ethan-1-amine to identify critical substituents .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation .
  • Handling : Work in fume hoods with PPE (gloves, goggles) to minimize exposure. Avoid prolonged contact with moisture .
    Validation : Stability studies on analogs (e.g., 1-(2-nitrophenyl)ethan-1-amine hydrochloride) show <5% degradation after 6 months under recommended conditions .

Advanced: What analytical workflows are recommended for detecting trace impurities in this compound?

Answer:

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., racemic byproducts) to identify overlapping signals .
  • ICP-MS : Screen for heavy metal residues if metal catalysts are used in synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 2
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(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine

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